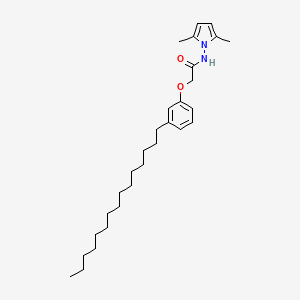

Acetamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(3-pentadecylphenoxy)-

Description

Chemical Identification and Nomenclature

Acetamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(3-pentadecylphenoxy)- is a complex organic molecule with the systematic IUPAC name N-(2,5-dimethylpyrrol-1-yl)-2-(3-pentadecylphenoxy)acetamide. Its molecular formula is C~29~H~45~ClN~2~O~2~, yielding a molecular weight of 489.1 g/mol. The compound features a phenoxyacetamide backbone substituted with a pentadecyl chain at the meta-position and a 2,5-dimethylpyrrole group attached via an amide linkage. Key identifiers include the CAS Registry Number 117554-52-6 and the DSSTox Substance ID DTXSID90151818.

The structure combines a hydrophobic pentadecyl chain (C~15~H~31~) with a polar acetamide-pyrrole moiety, creating amphiphilic properties. The pyrrole ring’s methylation at the 2- and 5-positions enhances steric stability, while the phenoxy group’s chlorination at the para-position introduces electronic effects. These structural attributes are critical for its reactivity and potential interactions in biological systems.

Properties

CAS No. |

117554-50-4 |

|---|---|

Molecular Formula |

C29H46N2O2 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

N-(2,5-dimethylpyrrol-1-yl)-2-(3-pentadecylphenoxy)acetamide |

InChI |

InChI=1S/C29H46N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-27-19-17-20-28(23-27)33-24-29(32)30-31-25(2)21-22-26(31)3/h17,19-23H,4-16,18,24H2,1-3H3,(H,30,32) |

InChI Key |

FOMXXYYRAAYBQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NN2C(=CC=C2C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Corrosion Inhibitors

- 2-(4-Allyl-2-methoxyphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl) acetamide (): Substituents: 4-Allyl-2-methoxyphenoxy group. Activity: Demonstrated 85–92% corrosion inhibition efficiency for mild steel in 1.0 M HCl via adsorption, forming a protective film .

Herbicidal Acetamides

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) (): Substituents: Chloro, diethylphenyl, and methoxymethyl groups. Activity: Inhibits fatty acid elongation in weeds . Comparison: The absence of chloro and methoxymethyl groups in the target compound likely eliminates herbicidal activity, but the pyrrole moiety could introduce novel mechanisms.

Physicochemical Properties

| Compound | LogP* | Water Solubility | Key Substituents |

|---|---|---|---|

| Target Compound | ~9.5† | Low | 3-Pentadecylphenoxy, 2,5-dimethylpyrrole |

| 2-(4-Allyl-2-methoxyphenoxy) analog | ~3.8 | Moderate | Allyl, methoxy |

| WH7 | ~2.1 | High | Chloro, triazole |

| Alachlor | ~3.0 | Moderate | Chloro, methoxymethyl |

*Estimated using fragment-based methods. †Predicted via CLOGP.

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves two key steps:

- Formation of the acetamide linkage.

- Introduction of the pentadecylphenoxy group.

Step 1: Formation of the Acetamide Linkage

- React 2,5-dimethylpyrrole with an appropriate acylating agent, such as acetyl chloride or acetic anhydride.

- The reaction is often carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrogen chloride byproduct and drive the reaction forward.

Step 2: Introduction of the Pentadecylphenoxy Group

- The pentadecylphenoxy group can be introduced via:

- Nucleophilic Substitution: A phenolic compound (e.g., 3-pentadecylphenol) reacts with a suitable electrophile such as an alkyl halide or tosylate.

- Coupling Reactions: Use of reagents like sodium hydride to deprotonate the phenol, followed by coupling with an acetamide derivative.

Alternative Synthetic Methods

Method A: Direct Coupling

Reaction Conditions and Optimization

| Parameter | Typical Conditions |

|---|---|

| Solvent | Dichloromethane (DCM), tetrahydrofuran (THF) |

| Temperature | Room temperature to mild heating (25–80°C) |

| Catalyst/Base | Pyridine, triethylamine, or sodium hydride |

| Reaction Time | Several hours to overnight |

| Purification | Chromatography (e.g., silica gel column) |

Spectroscopic Confirmation

After synthesis, the product is typically confirmed through:

- NMR Spectroscopy: To verify chemical shifts corresponding to the pyrrole ring, acetamide group, and long alkyl chain.

- IR Spectroscopy: To identify characteristic functional groups such as amides and ethers.

Challenges in Synthesis

- Sensitivity to moisture and air during certain steps requires inert atmosphere conditions (e.g., nitrogen or argon).

- The long alkyl chain can introduce steric hindrance, potentially affecting reaction efficiency.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acetamide Formation | 2,5-dimethylpyrrole + acetyl chloride | Base required; neutralizes HCl byproduct |

| Phenoxy Group Addition | 3-pentadecylphenol + alkyl halide | Nucleophilic substitution or coupling agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.